GSK-3484862

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

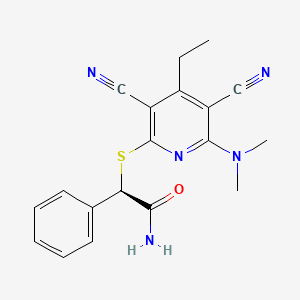

GSK3484862 es un compuesto diciano-piridínico, no nucleósido, recién desarrollado que actúa como un inhibidor selectivo de la ADN metiltransferasa 1 (DNMT1). Este compuesto ha captado una atención significativa debido a su baja toxicidad celular y su capacidad para inducir hipometilación global tanto en líneas celulares cancerosas como en células madre embrionarias de ratón .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de GSK3484862 implica la incorporación de un residuo diciano-piridínico. La ruta sintética exacta y las condiciones de reacción son propietarias y no se han divulgado completamente en el dominio público. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran derivados de nitrilo y piridina .

Métodos de producción industrial

Los métodos de producción industrial para GSK3484862 no están disponibles públicamente. Típicamente, estos compuestos se producen en instalaciones especializadas con estrictas medidas de control de calidad para garantizar la pureza y la consistencia. El proceso de producción probablemente involucre múltiples pasos de síntesis, purificación y pruebas de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

GSK3484862 principalmente experimenta interacciones no covalentes con DNMT1, lo que lleva a su degradación. El compuesto no participa en reacciones químicas tradicionales como la oxidación, reducción o sustitución .

Reactivos y condiciones comunes

El compuesto se utiliza en ensayos biológicos en condiciones que mantienen su estabilidad y actividad. Los reactivos comunes incluyen medios de cultivo celular, inhibidores del proteasoma y diversos tampones .

Principales productos formados

El producto principal de la interacción entre GSK3484862 y DNMT1 es la degradación de la proteína DNMT1, lo que lleva a la hipometilación global del ADN .

Aplicaciones en investigación científica

GSK3484862 tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

GSK3484862 has a wide range of applications in scientific research:

Mecanismo De Acción

GSK3484862 dirige a DNMT1 para su degradación a través de una vía dependiente del proteasoma. El compuesto se une a DNMT1, lo que lleva a su ubiquitinación y posterior degradación. Esto da como resultado una hipometilación global del ADN, afectando la expresión genética y las funciones celulares . La degradación de DNMT1 está facilitada por el factor accesorio Uhrf1 y su actividad de ligasa E3 ubiquitina .

Comparación Con Compuestos Similares

Compuestos similares

5-Azacitidina: Un análogo nucleósido que inhibe DNMT1 mediante unión covalente, lo que lleva a la hipometilación del ADN.

Decitabina: Otro análogo nucleósido con un mecanismo de acción similar al de la 5-azacitidina.

GSK3685032: Un inhibidor enzimático de DNMT1 altamente selectivo, no dependiente del tiempo, similar a GSK3484862.

Singularidad

GSK3484862 es único debido a su estructura no nucleósida y su baja toxicidad celular. A diferencia de la 5-azacitidina y la decitabina, que están asociadas con una citotoxicidad significativa, GSK3484862 ofrece una alternativa más segura para inducir la hipometilación del ADN .

Actividad Biológica

GSK-3484862 is a novel, reversible inhibitor specifically targeting DNA methyltransferase 1 (DNMT1), developed by GlaxoSmithKline. This compound has garnered attention for its unique mechanism of action and potential therapeutic applications in cancer treatment, particularly in hematologic malignancies. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by selectively binding to DNMT1, leading to its degradation and subsequent hypomethylation of DNA. Unlike traditional DNMT inhibitors such as 5-azacytidine and decitabine, which are cytotoxic and non-selective, this compound demonstrates low cellular toxicity and high specificity for DNMT1. The compound's structure includes a dicyanopyridine moiety that competes with the DNMT1 active site for binding to DNA, effectively displacing the active-site loop necessary for methylation activity .

Efficacy in Cancer Cell Lines

Research has shown that this compound induces significant demethylation in various cancer cell lines. A study reported that treatment with this compound resulted in a dramatic reduction in global CpG methylation levels from approximately 70% to less than 18% in murine embryonic stem cells (mESCs) after six days of treatment . This reduction was accompanied by the upregulation of genes typically silenced by methylation.

Table 1: Effects of this compound on Methylation Levels

| Cell Type | Initial Methylation (%) | Methylation After Treatment (%) | Treatment Duration (Days) |

|---|---|---|---|

| Murine Embryonic Stem Cells | ~70 | <18 | 6 |

Growth Inhibition

In a panel of hematologic cancer cell lines, this compound exhibited a gradual onset of growth inhibition, with a significant percentage (29%) showing decreased cell viability after six days. The compound's growth inhibition was linked to its ability to induce apoptosis, as evidenced by increased caspase-3 activity over time .

Table 2: Growth Inhibition Induced by this compound

| Cell Line | gIC50 (µM) | Growth Inhibition After 6 Days (%) |

|---|---|---|

| MV4-11 | 0.64 | Significant |

| HL-60 | 0.75 | Moderate |

| K562 | 0.85 | Low |

Transgenic Mouse Model

In a transgenic mouse model of sickle cell disease, this compound was administered orally and demonstrated a capacity to increase fetal hemoglobin levels without significant toxicity. This suggests potential applications in treating blood disorders through targeted epigenetic modifications .

Reversible Effects

The effects of this compound on gene expression were shown to be reversible. After removal of the inhibitor from the culture medium, mESCs maintained their demethylated state without reverting to silenced gene expression states, highlighting the compound's potential for therapeutic applications where sustained gene activation is desired .

Comparative Analysis with Other DNMT Inhibitors

This compound has been compared with other DNMT inhibitors such as decitabine and azacytidine. While these traditional agents exhibit rapid cytotoxic effects and broad non-specific inhibition across multiple DNMT family members, this compound's selective targeting of DNMT1 allows for more controlled modulation of DNA methylation with fewer side effects .

Table 3: Comparison of DNMT Inhibitors

| Compound | Selectivity for DNMT1 | Cytotoxicity Level | Onset of Action (Days) |

|---|---|---|---|

| This compound | High | Low | ≥3 |

| Decitabine | Low | High | 2 |

| Azacytidine | Low | High | 2 |

Propiedades

IUPAC Name |

(2R)-2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3,(H2,22,25)/t16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEQQZZDWUNUQK-MRXNPFEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=NC(=C1C#N)S[C@H](C2=CC=CC=C2)C(=O)N)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.